Superior Safety Profile: Attenuated DNA Damage Potential vs. TBHQ
DTBHQ demonstrates significantly reduced DNA-damaging potential compared to tert-butylhydroquinone (TBHQ). In a plasmid DNA cleavage assay using supercoiled pUC18 DNA, TBHQ induced extensive single and double strand breaks, converting almost all DNA to the linear form at 10 mM. DTBHQ also caused DNA cleavage, but its effect was 'much smaller' than that of TBHQ under identical experimental conditions, while BHA exhibited no effect [1]. This differentiation is attributed to the steric protection conferred by the second tert-butyl group, which attenuates pro-oxidant quinone formation.
| Evidence Dimension | DNA cleavage activity (plasmid pUC18) |
|---|---|
| Target Compound Data | Caused DNA cleavage; effect described as 'much smaller' than TBHQ |
| Comparator Or Baseline | TBHQ: extensive single and double strand breaks, near-complete conversion to linear form at 10 mM; BHA: no effect |
| Quantified Difference | Qualitative but substantial attenuation of genotoxic potential; TBHQ > DTBHQ > BHA |
| Conditions | Supercoiled plasmid pUC18 DNA in vitro; assay stimulated by CuCl₂ and FeCl₂ |
Why This Matters
For applications where inadvertent human or environmental exposure may occur (e.g., indirect food additives, personal care formulations), DTBHQ's markedly reduced genotoxicity profile provides a scientifically defensible rationale for selection over TBHQ.
- [1] Okubo, T., Nagai, F., Ushiyama, K., & Kano, I. (1997). Contribution of oxygen radicals to DNA cleavage by quinone compounds derived from phenolic antioxidants, tert-butylhydroquinone and 2,5-di-tert-butylhydroquinone. Toxicology Letters, 90(1), 11-18. View Source
